molecular formula C11H17N3 B8709717 (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE

(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE

Cat. No.: B8709717
M. Wt: 191.27 g/mol
InChI Key: BSDOTSALCUAPAW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE is a chiral compound that features a piperazine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE typically involves the reaction of 2-(2-Pyridin-4-yl-ethyl)-amine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient and consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Pyridin-4-yl-ethyl)-piperazine: The enantiomer of the compound, which may have different biological activities.

    2-(2-Pyridin-4-yl-ethyl)-piperidine: A reduced form of the compound with a piperidine ring instead of a piperazine ring.

    4-[(Pyridin-4-ylmethyl)sulfonyl]benzoic acid: A structurally related compound with different functional groups.

Uniqueness

(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE is unique due to its chiral nature and the presence of both a piperazine ring and a pyridine moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(2S)-2-(2-pyridin-4-ylethyl)piperazine

InChI

InChI=1S/C11H17N3/c1(10-3-5-12-6-4-10)2-11-9-13-7-8-14-11/h3-6,11,13-14H,1-2,7-9H2/t11-/m0/s1

InChI Key

BSDOTSALCUAPAW-NSHDSACASA-N

Isomeric SMILES

C1CN[C@H](CN1)CCC2=CC=NC=C2

Canonical SMILES

C1CNC(CN1)CCC2=CC=NC=C2

Origin of Product

United States

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